

Spectroscopic analysis (NMR, IR, UV-Vis) of phenoxyethanol for identification

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Compound of Interest

Compound Name: *Phenoxyethanol*

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Spectroscopic Identification of Phenoxyethanol: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of **phenoxyethanol** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for unambiguous identification and quality control.

Phenoxyethanol (2-**phenoxyethanol**) is a widely utilized preservative in pharmaceutical formulations, cosmetics, and vaccines, prized for its broad-spectrum antimicrobial activity and chemical stability.^{[1][2]} Its effective and safe use necessitates stringent identity and purity confirmation, for which spectroscopic methods are indispensable. This technical guide provides a comprehensive overview of the application of NMR, IR, and UV-Vis spectroscopy for the definitive identification of **phenoxyethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei. For **phenoxyethanol** (C₈H₁₀O₂), ¹H (proton) and ¹³C (carbon-13) NMR are primary tools for structural elucidation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ^1H NMR spectrum of **phenoxyethanol** is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: ^1H NMR Spectroscopic Data for **Phenoxyethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.24 - 7.32	Multiplet	2H	Ar-H (meta)
~6.90 - 6.96	Multiplet	3H	Ar-H (ortho, para)
~4.11	Triplet	2H	-O-CH ₂ -
~3.94	Triplet	2H	-CH ₂ -OH
~2.5 (variable)	Broad Singlet	1H	-OH

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data presented is a representative compilation from various sources using CDCl_3 as a solvent. [\[1\]](#)[\[3\]](#)

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. The proton-decoupled ^{13}C NMR spectrum of **phenoxyethanol** will show distinct peaks for each unique carbon atom.

Table 2: ^{13}C NMR Spectroscopic Data for **Phenoxyethanol**

Chemical Shift (δ) ppm	Assignment
~158.0	Ar-C (quaternary, C-O)
~129.5	Ar-C (meta)
~121.0	Ar-C (para)
~114.6	Ar-C (ortho)
~69.2	-O-CH ₂ -
~61.2	-CH ₂ -OH

Note: Chemical shifts can vary slightly depending on the solvent. Data presented is a representative compilation from various sources using CDCl₃ as a solvent.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

Table 3: Characteristic IR Absorption Bands for **Phenoxyethanol**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3350 (broad)	O-H stretch	Alcohol
~3060, 3040	C-H stretch	Aromatic
~2930, 2870	C-H stretch	Aliphatic (CH ₂)
~1600, 1500	C=C stretch	Aromatic ring
~1240	C-O stretch	Aryl ether
~1040	C-O stretch	Primary alcohol
~750, 690	C-H bend	Monosubstituted benzene

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, KBr pellet, ATR).^{[1][6]}

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For **phenoxyethanol**, the absorption is due to the $\pi \rightarrow \pi^*$ transitions within the benzene ring.

Table 4: UV-Vis Spectroscopic Data for **Phenoxyethanol**

Solvent	λ_{max} (nm)
Methanol	~269, ~275
Aqueous	~269, ~275

Note: The UV spectrum of an aqueous solution of 2-**phenoxyethanol** shows no significant absorbance above 290 nm.^{[1][7][8]}

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.^[9]

- Sample Preparation:
 - Weigh approximately 10-20 mg of the **phenoxyethanol** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).^[9]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).^[9]
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- Data Acquisition (^1H NMR):
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[\[9\]](#)
- Data Acquisition (^{13}C NMR):
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A greater number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[\[9\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the spectra to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis using the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.[\[9\]](#)

IR Sample Preparation and Data Acquisition

The sample preparation method for IR spectroscopy depends on the physical state of the sample. As **phenoxyethanol** is a slightly viscous liquid at room temperature, the neat liquid method is most appropriate.[\[7\]](#)[\[10\]](#)

- Sample Preparation (Neat Liquid):
 - Place a small drop of **phenoxyethanol** onto the surface of one KBr or NaCl plate.
 - Place a second plate on top and gently rotate to form a thin, uniform film between the plates.

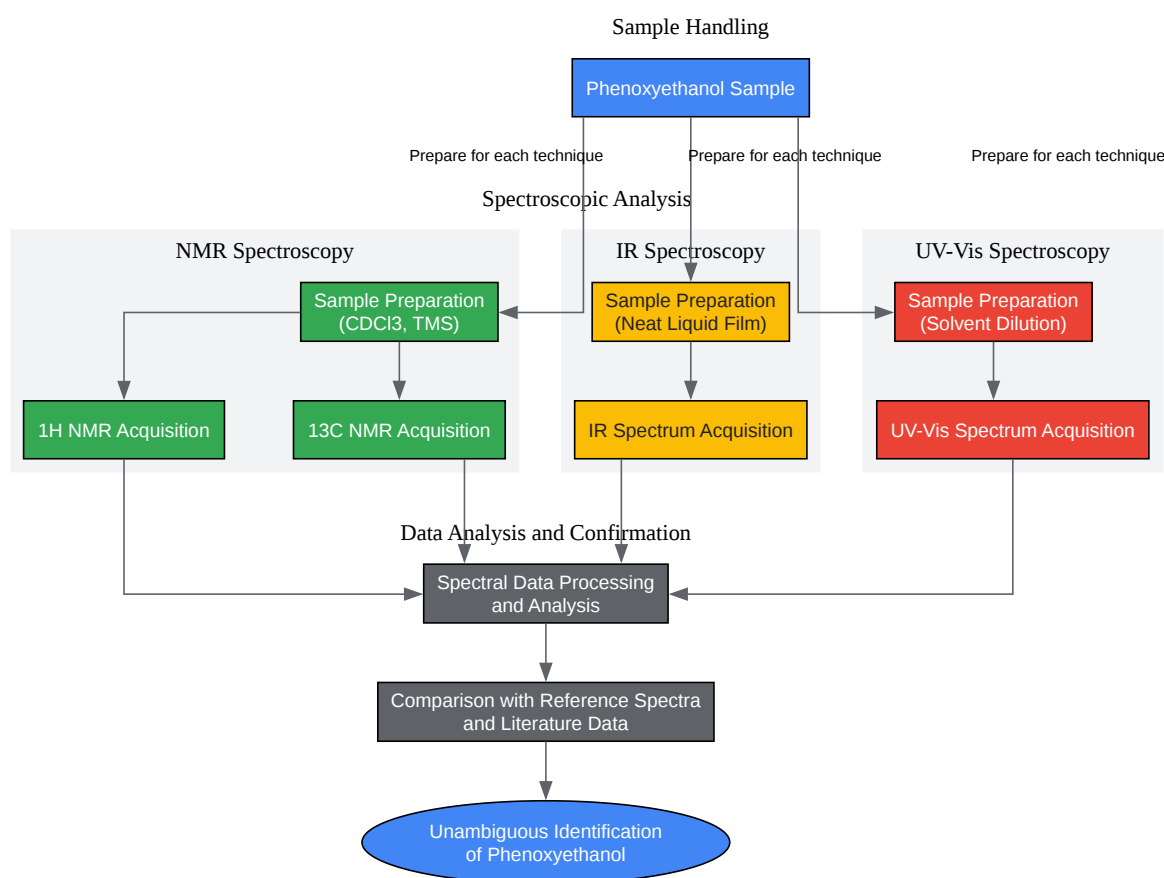
- Ensure there are no air bubbles in the film.
- Data Acquisition:
 - Place the sample holder with the prepared plates into the IR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Sample Preparation and Data Acquisition

- Sample Preparation:
 - Prepare a stock solution of **phenoxyethanol** in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
 - Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
 - Prepare a blank sample containing only the solvent.[\[11\]](#)
- Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[\[12\]](#)
 - Set the desired wavelength range for the scan (e.g., 200-400 nm).
 - Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to measure the baseline.
 - Rinse the cuvette with the sample solution before filling it with the sample.
 - Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
[\[11\]](#)[\[12\]](#)

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of **phenoxyethanol**.



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